1,3,6-Trihydroxy-2,5-dimethoxyxanthone
Overview
Description
1,3,6-Trihydroxy-2,5-dimethoxyxanthone is a xanthone isolated from the aerial parts of Monnina obtusifolia . It is a yellow powder .
Synthesis Analysis
Xanthones are secondary metabolites found in plants, fungi, lichens, and bacteria from a variety of families and genera . Xanthone biosynthesis in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .
Molecular Structure Analysis
The chemical formula of 1,3,6-Trihydroxy-2,5-dimethoxyxanthone is C15H12O7 . Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold .
Chemical Reactions Analysis
The structure of xanthone determines its bioactivity, and different substitutions might result in a variable bioactivity . More hydroxyl groups are beneficial to the anti-tumor activity .
Physical And Chemical Properties Analysis
1,3,6-Trihydroxy-2,5-dimethoxyxanthone is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Scientific Research Applications
Antifungal Activity
1,3,6-Trihydroxy-2,5-dimethoxyxanthone has been identified for its antifungal properties. A study discovered this compound in Monnina obtusifolia, highlighting its potential in antifungal applications (Pinto, Fuzzati, Pazmino, & Hostettmann, 1994).
Anti-HIV Activity
Research on Cratoxylum arborescens leaves and twigs isolated compounds, including 1,3,6-Trihydroxy-2,5-dimethoxyxanthone, showing anti-HIV-1 activities. These findings suggest its relevance in HIV research (Reutrakul et al., 2006).
Anti-Tumor Potential
A study focusing on xanthones isolated from Securidaca inappendiculata, including 1,3,6-Trihydroxy-2,5-dimethoxyxanthone, revealed their anti-tumor activity, underscoring the compound's significance in cancer research (Zuo, Mao, Yuan, Li, & Chen, 2014).
Lipoxygenase Inhibitory Activity
This compound has also been reported to exhibit inhibitory potential against the enzyme lipoxygenase. Such activity suggests its possible therapeutic applications in inflammation-related conditions (Aziz-ur-Rehman et al., 2004).
Antioxidant Properties
Extracts from Polygala caudata roots containing 1,3,6-Trihydroxy-2,5-dimethoxyxanthone demonstrated significant antioxidant activity. This underscores its potential in oxidative stress-related health issues (Lin et al., 2005).
Future Directions
properties
IUPAC Name |
1,3,6-trihydroxy-2,5-dimethoxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c1-20-14-8(17)5-9-10(12(14)19)11(18)6-3-4-7(16)15(21-2)13(6)22-9/h3-5,16-17,19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPFVXIBUYNNQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1OC3=C(C2=O)C(=C(C(=C3)O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6-Trihydroxy-2,5-dimethoxyxanthone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.